N,N-Dimethylmethaniminium
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Overview
Description
N,N-Dimethylmethaniminium is a chemical compound known for its role as an intermediate in various organic synthesis reactions. It is often used in the form of its chloride salt, N,N-dimethylmethyleneiminium chloride, also known as Böhme’s salt. This compound is characterized by its electrophilic properties, making it a valuable reagent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylmethaniminium can be synthesized through the reaction of dimethylamine with formaldehyde. This reaction typically occurs under mild conditions, with temperatures ranging from 30 to 50°C. The process involves a cascade of hydride transfer, hydrolysis, and aldolization reactions, resulting in the formation of the this compound ion .
Industrial Production Methods
Industrial production of this compound often involves the use of dimethylamine and formaldehyde as starting materials. The reaction is catalyzed by dimethylamine and can be performed in a theoretically 100% carbon-economical fashion, with water as the only by-product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylmethaniminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethylformamide.
Reduction: It can be reduced to form dimethylamine.
Substitution: The compound can participate in substitution reactions, such as the Mannich reaction, where it acts as an aminomethylating agent.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include aldehydes, ketones, and secondary amines. The reactions typically occur under mild conditions, with temperatures ranging from 30 to 50°C .
Major Products Formed
Major products formed from reactions involving this compound include α,β-unsaturated aldehydes, Mannich products, and various heterocyclic compounds .
Scientific Research Applications
N,N-Dimethylmethaniminium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of α,β-unsaturated aldehydes, Mannich products, and various heterocyclic compounds
Medicine: It is involved in the synthesis of HIV-1 integrase inhibitors and other pharmaceutical compounds.
Industry: This compound is used in the production of polymers, bioactive ingredients, flavors, and fragrances.
Mechanism of Action
The mechanism of action of N,N-Dimethylmethaniminium involves its role as an electrophilic aminomethylating agent. The compound reacts with aldehydes and ketones to form Mannich products through the Mannich reaction. This reaction involves the formation of an iminium ion intermediate, which then reacts with a nucleophile to form the final product .
Comparison with Similar Compounds
N,N-Dimethylmethaniminium can be compared with other similar compounds, such as:
N,N-Dimethylmethyleneiminium chloride:
N,N-Dimethyl enaminones: These compounds are used as building blocks for a diverse range of heterocyclic derivatives.
This compound is unique due to its high reactivity and versatility in various organic synthesis reactions, making it a valuable reagent in both research and industrial applications.
Properties
IUPAC Name |
dimethyl(methylidene)azanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N/c1-4(2)3/h1H2,2-3H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHSFFFCLDOXCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024606 |
Source
|
Record name | N,N-Dimethylmethaniminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501024606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28149-27-1 |
Source
|
Record name | N,N-Dimethylmethaniminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501024606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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